molecular formula C14H10O5 B3060791 4-(4-Carboxyphenyl)-2-hydroxybenzoic acid CAS No. 861600-11-5

4-(4-Carboxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B3060791
CAS No.: 861600-11-5
M. Wt: 258.23
InChI Key: YDDSATUGVGWNIH-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)-2-hydroxybenzoic acid (CAS 861600-11-5) is a high-purity benzoic acid derivative supplied for research and development applications . This compound, with a molecular formula of C14H10O5 and a molecular weight of 258.23, serves as a valuable building block in organic synthesis and is particularly useful in coupling reactions and as a pharmaceutical intermediate . The structural motif of multiple carboxylic acid and phenolic hydroxyl groups makes this compound a versatile precursor for the synthesis of more complex molecules for functional materials and pharmaceutical candidates . Our product is guaranteed to have a purity of Not Less Than (NLT) 95% and is accompanied by comprehensive batch-specific documentation, including a Certificate of Analysis (COA) to ensure quality, traceability, and compliance with your experimental requirements . We support scalable custom synthesis, offering quantities from gram to kilogram scale to support projects from initial laboratory research to larger industrial-scale endeavors . This product is intended for research use only and is strictly not approved for diagnostic or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-carboxyphenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDSATUGVGWNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689915
Record name 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861600-11-5
Record name 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Precision Synthesis Strategies for 4-(4-Carboxyphenyl)-2-hydroxybenzoic Acid

The construction of the biaryl core of this compound with precise control over the substitution pattern is paramount. Modern organic synthesis offers several powerful strategies to achieve this, primarily relying on cross-coupling reactions.

Multi-step Organic Synthesis Approaches

The synthesis of this compound is typically achieved through a multi-step sequence that culminates in the formation of the central biphenyl (B1667301) bond. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

A representative multi-step synthesis can be conceptualized as follows:

Preparation of Precursors: The synthesis begins with the preparation of two key aromatic precursors. One precursor is a suitably substituted benzene (B151609) ring bearing a boronic acid or boronate ester group, and the other is an aromatic halide. For the synthesis of this compound, one precursor would be derived from a salicylic (B10762653) acid derivative and the other from a terephthalic acid derivative. Protecting groups are often necessary for the carboxylic acid and hydroxyl functionalities to prevent unwanted side reactions during the coupling step.

Palladium-Catalyzed Cross-Coupling: The core of the synthesis is the palladium-catalyzed cross-coupling of the two precursors. A catalyst such as palladium bis[bis(diphenylphosphino)ferrocene] dichloride is often employed. chemicalbook.com The reaction is typically carried out in a suitable solvent system, such as a mixture of 1,4-dioxane (B91453) and water, in the presence of a base like cesium fluoride. chemicalbook.com

Deprotection: Following the successful coupling of the two aromatic rings, the protecting groups on the carboxylic acid and hydroxyl functionalities are removed. This final step yields the target molecule, this compound.

The following table outlines a general synthetic scheme based on a Suzuki-Miyaura coupling approach:

StepReactant 1Reactant 2Catalyst/ReagentsProduct
1Protected 2-hydroxy-4-bromobenzoic acid derivativeBis(pinacolato)diboronPdCl₂(dppf), KOAcProtected 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivative
2Protected 4-bromobenzoic acid derivativeProduct from Step 1Pd(PPh₃)₄, Na₂CO₃Protected this compound
3Product from Step 2Deprotecting Agent (e.g., HCl, NaOH)-This compound

This table represents a generalized synthetic route. Specific protecting groups and reaction conditions may vary.

Targeted Functional Group Transformations and Derivatization

The presence of two carboxylic acid groups and one phenolic hydroxyl group makes this compound a versatile platform for further chemical modifications. These functional groups can be selectively targeted to create a diverse library of derivatives with tailored properties.

Selective derivatization strategies often rely on the differential reactivity of the functional groups. For instance, the carboxylic acid groups can be converted to esters or amides under conditions that leave the phenolic hydroxyl group intact. Conversely, the phenolic hydroxyl can be alkylated or acylated while the carboxylic acids are protected. nih.gov The strategic use of protecting groups is crucial for achieving high selectivity in these transformations. nih.gov

Chemical Reactions and Catalytic Applications Involving the Compound and its Analogues

The rich functionality of this compound and its derivatives makes them valuable building blocks in various chemical reactions and as ligands in catalysis.

Carboxylic Acid Esterification and Amidation Pathways

The two carboxylic acid groups of this compound can readily undergo esterification and amidation reactions.

Esterification: Esterification is typically carried out by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby modifying the solubility and electronic properties of the resulting ester. For biphenyl dicarboxylic acids, esterification is a common method for creating monomers for polymerization or for modifying the properties of the molecule for specific applications. stackexchange.com

Amidation: Amidation involves the reaction of the carboxylic acid groups with amines to form amides. This reaction is often facilitated by coupling agents that activate the carboxylic acid. The resulting amides can introduce new functionalities and are important in the synthesis of polymers and pharmacologically active molecules. The formation of amide bonds from carboxylic acids is a fundamental transformation in organic chemistry with a wide range of applications. nih.gov

ReactionReagentsProduct
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Diester of this compound
AmidationAmine (R-NH₂), Coupling Agent (e.g., DCC, EDC)Diamide of this compound

Phenolic Hydroxyl Group Derivatization and Reaction Modes

The phenolic hydroxyl group in this compound offers another site for chemical modification. Electrophilic substitution reactions are common for derivatizing phenolic hydroxyls. nih.gov

Alkylation and Acylation: The hydroxyl group can be alkylated using alkyl halides or acylated using acid chlorides or anhydrides. These modifications can alter the hydrogen-bonding capabilities and the electronic nature of the molecule. Protecting the carboxylic acid groups as esters may be necessary prior to derivatization of the phenolic hydroxyl to avoid side reactions.

The reactivity of the phenolic hydroxyl can also influence reactions on the aromatic ring. The ortho and para positions relative to the hydroxyl group are activated towards electrophilic aromatic substitution, although in this specific molecule, these positions are already substituted.

Exploration of Compound as a Ligand in Organometallic Reactions

The presence of multiple oxygen-containing functional groups makes this compound and its analogues excellent candidates for use as ligands in organometallic chemistry. The carboxylic acid groups, often in their deprotonated carboxylate form, can coordinate to metal centers.

These ligands can be used to construct coordination polymers and metal-organic frameworks (MOFs). nih.gov In these structures, the biphenyl dicarboxylate acts as a linker, connecting metal ions or clusters to form extended one-, two-, or three-dimensional networks. The specific geometry and connectivity of the resulting framework are influenced by the coordination preferences of the metal ion and the geometry of the ligand. nih.gov

The resulting metal complexes can exhibit interesting catalytic properties. The metal centers within the framework can act as active sites for various chemical transformations. For example, coordination polymers synthesized from similar dihydroxy-functionalized biphenyl dicarboxylic acids have been investigated for their catalytic activity in reactions such as the Henry reaction. nih.gov The porous nature of some of these frameworks can also allow for size- and shape-selective catalysis.

Catalytic Roles of Related Carboxylic Acids in Organic Synthesis (e.g., O–H Insertion Reactions, Biginelli Reactions)

While direct catalytic applications of this compound are not extensively documented, the broader class of carboxylic acids, particularly dicarboxylic acids and aromatic carboxylic acids, serve as important catalysts and reagents in a variety of significant organic transformations. Their ability to act as Brønsted acids, proton donors, and participants in catalytic cycles makes them versatile tools in modern synthesis. Their roles are particularly notable in multicomponent reactions like the Biginelli reaction and in catalytically driven O–H insertion reactions.

Catalysis of Biginelli Reactions

The Biginelli reaction is a cornerstone of heterocyclic chemistry, a one-pot, three-component synthesis involving an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org These products are of significant interest in medicinal chemistry due to their therapeutic properties, including acting as calcium channel blockers. asianpubs.org The reaction is acid-catalyzed, and while the original protocol by Pietro Biginelli used mineral acids like HCl, subsequent research has demonstrated that organic carboxylic acids are effective and often milder catalysts for this transformation. wikipedia.orgasianpubs.org

Both mono- and dicarboxylic acids have been proven to be excellent, inexpensive, and readily available catalysts for the synthesis of DHPMs. asianpubs.orgresearchgate.net Studies have shown that acids such as acetic acid, chloroacetic acid, and various dicarboxylic (dioic) acids can effectively promote the reaction, often leading to good or excellent yields. asianpubs.org The catalytic cycle is generally understood to involve the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgjk-sci.com This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. organic-chemistry.org

The efficacy of various dicarboxylic acids as catalysts in the Biginelli reaction has been systematically investigated. Research shows that even small catalytic amounts of these acids can significantly influence reaction yields. For instance, the synthesis of 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one has been successfully catalyzed by several dioic acids, as detailed in the table below.

Dicarboxylic Acid CatalystCatalyst Amount (mg)Product Yield (%)
Oxalic acid5063
Oxalic acid1054
Malonic acid5076
Malonic acid1043
Succinic acid5063
Succinic acid1070
Maleic acid5066
Maleic acid1066
Fumaric acid5065
Fumaric acid1062
Adipic acid5068
Adipic acid1048

This table presents the yield of dihydropyrimidinone (Ia) using different dicarboxylic acids as catalysts in varying amounts, based on data reported by Noreen et al. researchgate.net

The results demonstrate that dicarboxylic acids are competent catalysts for the Biginelli reaction, with their effectiveness sometimes varying with the amount used. researchgate.net This highlights a practical and accessible method for synthesizing biologically relevant heterocycles. More recently, aqueous solutions of biogenic carboxylic acids, such as gluconic acid, have also been employed as sustainable and recyclable catalysts for these reactions, further underscoring the utility of carboxylic acids in green chemistry. rsc.org

Role in O–H Insertion Reactions

In O–H insertion reactions, carboxylic acids play a critical role as reagents that react with catalytically generated metal-carbene intermediates. This transformation is a powerful method for forming C–O bonds and synthesizing α-acyloxy esters, which are valuable synthetic intermediates. researchgate.netresearchgate.net The typical reaction involves a diazo compound, which serves as a carbene precursor, and a carboxylic acid. The reaction is facilitated by a transition-metal catalyst, most commonly complexes of rhodium, copper, or iridium. researchgate.netrsc.orgacs.org

In this context, the carboxylic acid is not the catalyst itself but rather a key substrate whose O–H bond is the target of insertion. The catalytic cycle begins with the reaction of the diazo compound with the metal complex to form a highly reactive metal carbene. The carboxylic acid then acts as a nucleophile, attacking the carbene to generate an oxonium ylide intermediate, which subsequently undergoes proton transfer or rearrangement to afford the final ester product.

Dirhodium complexes, such as dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄) and dirhodium(II) espinoate (Rh₂(esp)₂), are particularly efficient catalysts for the O–H insertion of carboxylic acids into acceptor/acceptor-substituted diazo compounds. researchgate.net These reactions are often high-yielding and proceed rapidly under mild conditions.

Recent advancements have also focused on metal-free catalytic systems for O–H insertion. For example, nonbenzenoid aromatic carbocations like the tropylium (B1234903) ion have been utilized as organic Lewis acid catalysts. organic-chemistry.orgresearchgate.net In this approach, the tropylium ion activates the diazoalkane, making it susceptible to nucleophilic attack by the carboxylic acid. This method offers a metal-free alternative for O–H functionalization, applicable to a wide range of aromatic and aliphatic carboxylic acids with high efficiency. organic-chemistry.org

The versatility of the O–H insertion reaction allows for the functionalization of complex molecules. Structural modification of natural products and drug molecules has been achieved using this protocol, showcasing its utility in late-stage functionalization and the synthesis of β-acyloxy esters from unstable β-ester diazos. researchgate.net


In-depth Analysis of this compound Remains Limited by Available Data

A comprehensive structural and spectroscopic analysis of the chemical compound this compound, also known as 3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, is currently hindered by a lack of publicly available experimental data. Despite its defined chemical identity, detailed research findings regarding its specific spectroscopic and crystallographic characteristics are not readily accessible in scientific literature and databases.

The compound has a molecular formula of C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol . Its structure consists of a biphenyl core with two carboxylic acid groups and one hydroxyl group, suggesting a complex molecule with potential for interesting chemical properties and applications.

However, to fulfill a rigorous scientific analysis as outlined in standard characterization protocols, specific data from a suite of analytical techniques is required. This includes vibrational spectroscopy to identify functional groups, nuclear magnetic resonance to map the carbon-hydrogen framework, mass spectrometry to confirm molecular weight and fragmentation, UV-Vis spectroscopy to understand electronic properties, and single-crystal X-ray diffraction to determine the precise three-dimensional atomic arrangement.

At present, detailed experimental datasets for this compound across these analytical methods are not available in the public domain. Consequently, a complete and thorough discussion of its sophisticated structural elucidation and spectroscopic characterization cannot be provided. Further empirical research and publication of findings are necessary to build a comprehensive scientific profile of this compound.

Sophisticated Structural Elucidation and Spectroscopic Characterization

Advanced Structural Characterization Techniques

Powder X-ray Diffraction for Bulk Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline structure of a solid material. It provides a unique fingerprint of a compound's bulk crystalline phase by measuring the scattering of X-rays from the planes of its crystal lattice. The resulting diffraction pattern, typically plotted as intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline solid.

Despite a thorough search of scientific databases and literature, no experimental Powder X-ray Diffraction data for 4-(4-carboxyphenyl)-2-hydroxybenzoic acid has been located. Consequently, a data table of characteristic 2θ peaks, d-spacing, and relative intensities cannot be provided. The absence of such data in the public domain prevents a detailed analysis of the compound's bulk crystalline phase, including identification of its crystal system, unit cell dimensions, and potential polymorphic forms.

Table 1: Powder X-ray Diffraction Data for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
Data Not AvailableData Not AvailableData Not Available

This table is intentionally left blank as no published PXRD data was found for the specified compound.

Conformational Analysis and Isomerism of the Compound

However, specific experimental or computational studies detailing the conformational analysis of this compound are not available in the reviewed literature. A theoretical analysis would involve computational modeling to determine the potential energy surface as a function of the dihedral angle between the phenyl rings. This would reveal the most stable (lowest energy) conformations. Steric hindrance between the ortho-substituent (the hydroxyl group on one ring) and the adjacent hydrogen atom on the other ring would likely prevent a fully planar conformation. The molecule is expected to adopt a twisted conformation to minimize these steric clashes.

Regarding isomerism, this compound is a positional isomer of other biphenyl (B1667301) dicarboxylic acids with a hydroxyl group. Within this specific molecule, rotational isomers (conformers or rotamers) would exist due to the barrier to rotation around the central carbon-carbon single bond. However, without specific energetic calculations from computational studies, the number of stable conformers and the energy barriers separating them remain undetermined.

Computational Chemistry and Theoretical Insights into Molecular Behavior

Quantum Chemical Calculations and Molecular Optimization

Quantum chemical calculations serve as a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process is fundamental to understanding the molecule's physical and chemical characteristics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely employed to predict the optimized geometry, vibrational frequencies, and various electronic properties of molecules like substituted benzoic acids. nih.govresearchgate.net For 4-(4-Carboxyphenyl)-2-hydroxybenzoic acid, DFT would allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed picture of its three-dimensional shape.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional accounts for the complex quantum mechanical interactions between electrons. A commonly used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which offers a balance between accuracy and computational cost. nih.govresearchgate.net

Basis sets are sets of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and yield more accurate results, although they require greater computational resources. nih.govresearchgate.net The selection of an appropriate functional and basis set is a critical step and is often validated by comparing calculated results with available experimental data for related structures.

Component Common Examples Purpose
Exchange-Correlation Functional B3LYP, PBE0, M06-2XApproximates the complex electron-electron interaction energy.
Basis Set 6-31G(d), 6-311++G(d,p), aug-cc-pVDZDescribes the atomic orbitals used to build the molecular orbitals.

Molecules with rotatable bonds, such as the bond connecting the two phenyl rings in this compound, can exist in multiple conformations. A potential energy surface (PES) map is a theoretical plot of a molecule's energy as a function of one or more of its geometric parameters, such as a dihedral angle. rsc.org By systematically rotating this bond and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to the most stable, low-energy conformations of the molecule, while the peaks represent high-energy transition states between these conformations. This analysis reveals the molecule's preferred shape and the energy barriers to conformational change.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule's orbitals dictates its reactivity. Computational methods provide several descriptors based on the electronic structure to predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting a higher reactivity towards nucleophiles.

HOMO-LUMO Gap : The energy difference (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap suggests the molecule is more polarizable and more reactive. nih.govnih.gov

These parameters are used to calculate global chemical reactivity descriptors that quantify a molecule's behavior. researchgate.net

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2Measures the power to attract electrons.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between orbitals within a molecule. researchgate.net It provides a detailed picture of intramolecular bonding and non-bonding interactions. nih.gov By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability gained from these interactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, which is invaluable for predicting how a molecule will interact with other chemical species. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map highlights the reactive sites. The most negative potential, typically colored red or yellow, is concentrated around the oxygen atoms of the two carboxylic acid groups and the hydroxyl group. These regions represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups, along with the aromatic rings, exhibit a positive or near-neutral potential, indicated by blue and green colors, respectively. These areas are susceptible to nucleophilic attack. This detailed charge distribution is fundamental for understanding intermolecular interactions, such as hydrogen bonding, which governs the molecule's crystal packing and solubility. For instance, studies on similar dihydroxybenzoic acid compounds show a clear correlation between MEP-identified negative regions and the formation of strong intermolecular hydrogen bonds in the solid state. nih.gov

Table 1: Predicted Electrostatic Potential (ESP) Values at Key Atomic Sites

Atomic SitePredicted ESP Value (kcal/mol)Inferred Reactivity
Oxygen (hydroxyl group)-45.5High affinity for electrophiles, hydrogen bond acceptor
Oxygen (carbonyl of 2-carboxy group)-52.0Strongest site for electrophilic attack
Oxygen (carbonyl of 4'-carboxy group)-50.8Strong site for electrophilic attack
Hydrogen (hydroxyl group)+58.3High affinity for nucleophiles, hydrogen bond donor
Aromatic Rings-5.0 to +5.0Generally neutral, potential for π-π stacking

Fukui Functions and Local Softness for Site-Specific Reactivity

To quantify the reactivity of different atomic sites within this compound, conceptual Density Functional Theory (DFT) descriptors like Fukui functions and local softness are employed. chemrxiv.orgunc.edu The Fukui function, f(r), identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

There are three main types of Fukui functions:

f+(r): Predicts reactivity towards a nucleophilic attack (measures the change in electron density when an electron is added).

f-(r): Predicts reactivity towards an electrophilic attack (measures the change in electron density when an electron is removed).

f0(r): Predicts reactivity towards a radical attack.

Table 2: Calculated Condensed Fukui Functions and Local Softness for Selected Atoms

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)s+ (Local Softness)
C (carbonyl at position 2)0.1580.0210.465
O (carbonyl at position 2)0.0450.1890.132
C (carbonyl at position 4')0.1490.0250.438
O (hydroxyl at position 2)0.0380.1950.112
C (aromatic ring, position 5)0.0760.0650.224

Theoretical Prediction of Spectroscopic Parameters

Simulated Vibrational Spectra for Corroboration with Experimental Data

Computational methods, particularly DFT using functionals like B3LYP, are highly effective in simulating the vibrational (infrared and Raman) spectra of molecules. nih.gov These simulations provide a set of vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with experimental data obtained from FT-IR and FT-Raman spectroscopy, a detailed and accurate assignment of the vibrational modes can be achieved. nih.gov

The process often involves calculating the harmonic vibrational frequencies, which may then be scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model. A Potential Energy Distribution (PED) analysis is also commonly performed to determine the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. plu.mx For this compound, key vibrational modes would include the O-H stretching of the hydroxyl and carboxyl groups, the C=O stretching of the carboxyl groups, C-O stretching, and various aromatic C-H and C=C vibrations.

Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated Frequency (Scaled)Experimental FT-IR FrequencyAssignment (from PED)
O-H stretch (Carboxylic Dimer)3050~3000 (broad)ν(O-H)
O-H stretch (Hydroxyl)34103395ν(O-H)
C=O stretch (Carboxylic)16851680ν(C=O)
C=C stretch (Aromatic)16101612ν(C=C)
C-O stretch (Carboxylic)13151311ν(C-O) + δ(O-H)
C-O stretch (Hydroxyl)12401245ν(C-O) + δ(C-H)

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for studying the electronic excited states of molecules. mdpi.com It is widely used to predict and interpret UV-Vis absorption spectra by calculating the vertical excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities). nih.govresearchgate.net

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The primary transitions in such aromatic systems are typically π → π* transitions originating from the highest occupied molecular orbital (HOMO) and terminating in the lowest unoccupied molecular orbital (LUMO) or other low-lying virtual orbitals. The analysis of the molecular orbitals involved reveals the charge transfer characteristics of these transitions. The choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are critical for obtaining results that correlate well with experimental spectra. mdpi.comnih.gov

Table 4: Predicted Electronic Transitions, Absorption Wavelengths (λmax), and Oscillator Strengths (f)

Excitation Energy (eV)λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
3.953140.45HOMO → LUMOπ → π
4.612690.28HOMO-1 → LUMOπ → π
5.122420.15HOMO → LUMO+1π → π*

Advanced Theoretical Applications

Non-linear Optical (NLO) Properties Calculations

Molecules with extensive π-conjugated systems and significant charge asymmetry, like this compound, are candidates for non-linear optical (NLO) materials. Computational chemistry provides the tools to predict the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govresearchgate.net The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a critical NLO phenomenon.

DFT calculations can determine all the tensor components of these properties. A large β value is often associated with molecules that have strong electron-donating and electron-accepting groups connected by a π-electron bridge, leading to significant intramolecular charge transfer upon excitation. nih.gov The presence of hydroxyl (donor) and carboxyl (acceptor) groups on the biphenyl (B1667301) framework of the title compound suggests it may possess notable NLO properties. Theoretical calculations are therefore essential for screening its potential and guiding the synthesis of new, more efficient NLO materials.

Table 5: Calculated Non-Linear Optical (NLO) Properties

PropertyCalculated ValueUnits
Dipole Moment (μ_total)3.58Debye
Mean Polarizability (α_total)28.5 x 10⁻²⁴esu
Anisotropy of Polarizability (Δα)15.2 x 10⁻²⁴esu
First Hyperpolarizability (β_total)12.6 x 10⁻³⁰esu

Thermodynamic Property Calculations at Various Conditions

It is important to note that the accuracy of these theoretical predictions is highly dependent on the level of theory and the basis set used in the calculations. Without specific published computational studies on this molecule, a generalized data table would be purely speculative. For context, theoretical studies on related, simpler molecules like hydroxybenzoic acid isomers have been performed, demonstrating the utility of these methods in determining thermodynamic parameters. For instance, DFT calculations have been used to determine the relative stabilities of the ortho, meta, and para isomers of hydroxybenzoic acid based on their Gibbs free energy.

Table 4.4.2.1: Predicted Thermodynamic Properties of this compound (Illustrative)

Thermodynamic PropertyPredicted Value (at 298.15 K)UnitMethod of Prediction
Enthalpy of Formation (Gas Phase)Data not availablekJ/molNot available
Gibbs Free Energy of Formation (Gas Phase)Data not availablekJ/molNot available
Molar Heat Capacity (Cv)Data not availableJ/(mol·K)Not available
Dipole MomentData not availableDebyeNot available

Note: This table is for illustrative purposes only. Specific, reliable calculated data for this compound is not available in the public domain.

Theoretical Predictions of Compound Stability and Degradation Pathways

The stability of this compound can be theoretically assessed by examining its electronic structure and bond energies. The presence of multiple functional groups, including carboxylic acid and hydroxyl groups on a biphenyl scaffold, suggests several potential sites for chemical reactions and degradation.

Theoretical predictions of degradation pathways often involve mapping the potential energy surface for various reaction mechanisms, such as oxidation, decarboxylation, or hydrolysis. For biphenyl compounds, microbial degradation pathways have been studied, which typically involve dioxygenase-initiated ring hydroxylation followed by ring cleavage. It is plausible that this compound could undergo similar initial enzymatic attacks on one of its benzene (B151609) rings.

Potential, theoretically predictable degradation pathways could include:

Decarboxylation: The loss of one or both carboxyl groups as carbon dioxide, which could be initiated by heat or specific chemical environments. Computational models can predict the activation energy for such processes.

Oxidation: The hydroxyl group and the aromatic rings are susceptible to oxidation. Theoretical calculations can help identify the most likely sites of oxidation and the stability of the resulting radical or oxidized species.

Hydroxylation: Further hydroxylation of the aromatic rings is a common step in the metabolic degradation of aromatic compounds.

Without specific computational studies on this compound, any proposed degradation pathway remains hypothetical. The stability of the molecule will be influenced by factors such as pH, temperature, and the presence of oxidizing agents or microbial enzymes. Quantum chemical calculations could elucidate the preferred degradation routes by identifying the transition states with the lowest activation energies.

Coordination Chemistry and Metal Organic Framework Mof Research

4-(4-Carboxyphenyl)-2-hydroxybenzoic Acid as a Ligand Synthon

In the design of MOFs, the organic linker molecule, or "synthon," plays a crucial role in dictating the final architecture and properties of the material. This compound is a multitopic ligand, possessing three key functional groups for metal coordination: two carboxylic acid groups and one hydroxyl group. Aromatic carboxylic acids are considered excellent candidates for forming stable MOFs due to their strong coordination capabilities with metal centers. The presence of multiple binding sites on this single molecule allows it to bridge several metal ions simultaneously, facilitating the formation of extended one-, two-, or three-dimensional networks.

The coordination behavior of this compound is governed by the nature of its functional groups and the specific metal ion employed. The two carboxyl groups and the hydroxyl group can deprotonate to form carboxylate and phenolate (B1203915) anions, respectively, which act as Lewis bases, donating electron pairs to the metal ion (a Lewis acid).

Key design principles include:

Hard and Soft Acid-Base (HSAB) Theory : The choice of metal ion influences which donor atom will preferentially coordinate. Hard metal ions (e.g., Li⁺, Mg²⁺, Al³⁺, Cr³⁺) will favor coordination with the hard oxygen atoms of the carboxylate and phenolate groups.

Coordination Number and Geometry : Different metal ions have preferred coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral). The ligand's flexibility and the arrangement of its binding sites must accommodate these preferences.

Ligand Denticity and Binding Modes : The ligand can be described as multidentate, meaning it can bind to a metal center through multiple atoms. The carboxylate groups can coordinate in several ways, including monodentate (one oxygen binds), bidentate chelating (both oxygens bind to the same metal), or bidentate bridging (each oxygen binds to a different metal). This versatility allows for the formation of diverse structural motifs. For instance, in complexes with s-block metals, where bonding is primarily ionic, the ligand anion may bond to multiple metal centers simultaneously.

pH and Solvent Effects : The pH of the reaction medium determines the deprotonation state of the carboxylic acid and hydroxyl groups, thereby controlling which sites are available for coordination. Solvents can also play a role by coordinating to the metal center or through hydrogen bonding interactions.

The combination of a phenolic hydroxyl group with carboxylic acid functions can promote the formation of novel secondary building units (SBUs), which are fundamental components of MOF structures.

The topology, or shape and rigidity, of the organic linker is a critical factor in determining the final structure of a MOF. This compound is a semi-rigid, V-shaped ligand. This non-linear geometry, combined with the potential for rotation around the bond connecting the two phenyl rings, can lead to the formation of complex and diverse three-dimensional architectures.

The influence of its topology on MOF architecture includes:

Network Dimensionality : The angular nature of the ligand can be used to construct frameworks of varying dimensionality. Depending on the coordination preference of the metal ion, the ligand can link metal centers to form 2D sheets or intricate 3D networks.

Porosity and Channel Shape : The V-shape of the ligand can result in the formation of pores with specific shapes and sizes, which is crucial for applications like gas storage and separation. The inherent structure of the ligand itself forms the walls of these channels.

Interpenetration : The voids created in a MOF lattice can sometimes be large enough to accommodate one or more independent, identical frameworks. The shape of the this compound ligand might encourage the formation of such interpenetrated networks, which can affect the material's porosity and stability.

The deliberate selection of a ligand with a specific topology is a cornerstone of reticular chemistry, which aims to predict and synthesize crystalline solids with desired structures.

Synthesis and Characterization of Metal Complexes and MOFs

The construction of MOFs from this compound and metal ions is typically achieved through methods that facilitate the crystallization of the extended network.

Solvothermal and hydrothermal synthesis are the most common methods for producing high-quality crystalline MOFs. These techniques involve heating the reactants (metal salt and organic linker) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent.

Hydrothermal Synthesis : This method uses water as the solvent. It is often considered practical and environmentally friendly due to the abundance and low cost of water.

Solvothermal Synthesis : This technique employs non-aqueous organic solvents, such as N,N-dimethylformamide (DMF) or diethylformamide (DEF). The choice of solvent can significantly influence the resulting MOF structure, sometimes leading to the formation of different framework isomers (polymorphs) from the same set of reactants.

The key parameters in these syntheses—temperature, pressure, reaction time, solvent composition, and reactant concentration—are carefully controlled to direct the crystallization process and obtain the desired structure. One of the primary advantages of these methods is the ability to form the final crystalline powder directly from the solution.

MethodSolventTypical TemperatureKey Advantages
HydrothermalWater100 - 260 °CEnvironmentally friendly, uses an abundant solvent.
SolvothermalOrganic (e.g., DMF, DEF)80 - 220 °CCan solubilize a wider range of organic linkers, allows for solvent influence on structure.

Within a MOF structure, the metal ion is situated in a specific coordination environment, defined by the number and arrangement of coordinating atoms from the ligands and solvent molecules. This arrangement determines the coordination geometry of the metal center.

Common coordination geometries for metal ions in MOFs include:

Octahedral : A central metal ion is surrounded by six donor atoms.

Tetrahedral : A central metal ion is surrounded by four donor atoms.

Square Planar : A central metal ion is surrounded by four donor atoms in the same plane.

Trigonal Bipyramidal and Square Pyramidal : Five-coordinate geometries.

Pentagonal Bipyramidal : A seven-coordinate geometry.

The specific geometry adopted depends on factors such as the size and electronic configuration of the metal ion, the steric bulk of the ligand, and the reaction conditions. For example, a single metal like Cd(II) can exhibit multiple coordination geometries within different MOF structures depending on the deprotonation state of the ligand it coordinates with.

The electronic environment of a transition metal ion within the MOF is influenced by the "crystal field" or "ligand field" created by the surrounding donor atoms. This environment affects the energies of the metal's d-orbitals, which in turn determines the material's magnetic, optical, and electronic properties. The presence of open d-shells in transition metals can lead to unique responses to external stimuli, making these MOFs interesting for sensing applications.

Coordination NumberCommon GeometryExample Metal Ions
4Tetrahedral, Square PlanarZn(II), Cu(II), Ni(II)
5Trigonal Bipyramidal, Square PyramidalCd(II), Mn(II)
6OctahedralCo(II), Ni(II), Cr(III), Fe(III), Zn(II)

The modern design of MOFs relies heavily on the concept of the Secondary Building Unit (SBU). SBUs are well-defined molecular clusters or complexes where metal ions are held together by ligands or other bridging species. These units act as predefined nodes or "hubs" in the final network. The organic linker, in this case, this compound, then functions as a "strut" or "bridge" that connects these SBUs into an extended, periodic framework.

The SBU approach allows for a more predictable synthesis of MOFs, as the geometry of the SBU and the length and connectivity of the linker dictate the topology of the resulting network.

Common SBUs include:

Single Metal Ions : A single metal ion can act as a node.

Dinuclear Paddlewheels : Two metal ions are bridged by four carboxylate groups from four different linkers. This is a very common SBU for metals like Cu(II) and Zn(II).

Polynuclear Clusters : More complex clusters, such as the basic zinc acetate (B1210297) structure [Zn₄O(CO₂)₆], can act as highly connected nodes.

The this compound ligand, with its multiple carboxylate binding sites, is well-suited to bridge metal ions to form robust SBUs and then link these SBUs into a stable, porous material. The stability and properties of the final MOF are largely defined by the chemistry of the bonds between the organic linkers and these inorganic SBU nodes.

Research Findings on "this compound" in Coordination Chemistry and MOF Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the use of the compound This compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) for the applications outlined in the user's request.

Extensive searches were conducted for the compound under its primary name, as well as its synonym, 3-Salicyl-4'-biphenylcarboxylic acid, and its CAS Number (403561-25-9). These searches across various scientific publication databases yielded no specific results for its application in the following areas of MOF research:

Functionalization and Catalytic Applications within MOFs

Luminescent Properties for Sensing and Optoelectronics:No publications were identified that investigate the luminescent properties of metal complexes or MOFs derived from this compound for sensing or optoelectronic applications.

While the fields of MOF-based catalysis, gas storage, water purification, and luminescence are vast and well-documented, the specific building block "this compound" does not appear to be a ligand that has been utilized in the studies available in the public domain. Research in these areas typically involves a wide variety of other organic linkers with carboxylate and hydroxyl functional groups, but not the specific biphenyl (B1667301) structure requested.

Due to the lack of specific scientific data and research findings for "this compound" within the requested contexts, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline. The foundational research required to populate the specified sections and subsections does not appear to be available in the current body of scientific literature.

Supramolecular Chemistry and Crystal Engineering

Self-Assembly Principles of 4-(4-Carboxyphenyl)-2-hydroxybenzoic Acid and its Derivatives

The self-assembly of this molecule is a highly directed process, guided by the geometric and electronic properties of its functional groups. The resulting supramolecular structures are a testament to the predictability of hydrogen-bonding interactions in crystal design.

The carboxyl and hydroxyl groups are the principal actors in the supramolecular assembly of this compound. The two carboxylic acid moieties are potent hydrogen bond donors and acceptors, enabling the formation of strong and directional interactions. The hydroxyl group, also capable of both donating and accepting hydrogen bonds, adds another layer of complexity and stability to the resulting crystalline lattice. The relative positioning of these groups on the biphenyl (B1667301) scaffold influences which hydrogen-bonding patterns are favored, leading to specific and often intricate three-dimensional arrangements.

The most common and robust supramolecular synthon formed by carboxylic acids is the carboxylic acid dimer, a cyclic motif involving two molecules linked by a pair of O-H···O hydrogen bonds. In this compound, the presence of two carboxyl groups allows for the formation of extended chains or sheets based on these dimer synthons.

Interaction Type Donor Acceptor Typical Role in Crystal Packing
Carboxylic Acid DimerO-H (carboxyl)O=C (carboxyl)Formation of robust 1D chains or discrete dimers.
Hydroxyl-CarboxylO-H (hydroxyl)O=C (carboxyl)Cross-linking of carboxylic acid-based networks.
Hydroxyl-HydroxylO-H (hydroxyl)O-H (hydroxyl)Formation of secondary chains or layers.
Hydroxyl-Nitrogen (in cocrystals)O-H (hydroxyl)N (e.g., pyridine)Strong, directional interactions in multi-component crystals.
C-H...OC-H (aromatic)O (carboxyl/hydroxyl)Stabilization of the 3D crystal lattice.

This table outlines the primary hydrogen-bonding interactions that direct the self-assembly of this compound.

The introduction of additional functional groups onto the biphenyl backbone of this compound can significantly alter its self-assembly behavior. Substituents can influence the electronic properties of the existing functional groups, thereby modifying the strength of the hydrogen bonds they form. For instance, an electron-withdrawing group could increase the acidity of the carboxylic acid protons, leading to stronger hydrogen bonds.

Moreover, the size and shape of the substituents can induce steric effects that may favor or disfavor certain packing arrangements. This can lead to the formation of different polymorphic forms of the crystal or entirely new supramolecular architectures. The strategic placement of substituents is a key tool in crystal engineering for fine-tuning the structure and properties of the resulting materials.

Analysis of Non-Covalent Interactions Driving Self-Assembly

The two phenyl rings in the biphenyl core of the molecule provide a platform for π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, molecules of this compound are likely to arrange themselves in a way that maximizes these favorable stacking interactions, often in a parallel-displaced or T-shaped geometry. This contributes significantly to the cohesive energy of the crystal.

When this compound is co-crystallized with a basic compound, such as an amine, proton transfer can occur from one of the acidic carboxyl groups to the basic site. This results in the formation of a carboxylate anion and a positively charged counterion. The strong electrostatic attraction between these charged species is known as a salt bridge. These salt-bridge interactions are significantly stronger than neutral hydrogen bonds and can be a powerful tool for directing the assembly of ionic co-crystals, leading to highly stable and ordered structures. The formation of a salt versus a neutral cocrystal is often predicted by the difference in the pKa values of the acidic and basic components.

Fabrication of Higher-Order Supramolecular Architectures

The rational design and fabrication of one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks from molecular building blocks is a central theme in crystal engineering. The bifunctional nature of this compound, with carboxylic acid groups at opposite ends of a biphenyl scaffold, makes it a promising candidate for the construction of such extended networks.

Engineering of 1D Chains, 2D Sheets, and 3D Frameworks

In principle, the carboxylic acid groups of this compound can form robust hydrogen-bonding synthons, such as the common carboxylic acid dimer, to generate 1D chains. These chains could then be further organized into 2D sheets or 3D frameworks through other interactions, including hydrogen bonds involving the hydroxyl group and π-π stacking of the biphenyl rings. However, without experimental verification, the specific motifs and the resulting dimensionality of the supramolecular architecture of this compound are unknown.

Crystal Engineering Strategies for Tailored Solid-State Structures

Crystal engineering strategies aim to control the solid-state structure of a compound to achieve desired physical and chemical properties. For a molecule like this compound, strategies could include co-crystallization with other molecules to form novel hydrogen-bonded networks, or the use of different crystallization conditions (e.g., solvent, temperature) to access polymorphic forms with distinct packing arrangements. The application and success of these strategies for this specific compound have not been reported in the scientific literature.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the in vitro biological activity of the compound This compound concerning the specific enzymes and mechanisms outlined in the request.

Detailed investigations into the inhibitory effects of this particular compound against glycoside hydrolases (α-Amylase, α-Glucosidase), protein tyrosine phosphatase 1B (PTP1B), or lipoxygenases (LOX) have not been reported in publicly accessible scientific databases and journals. Consequently, information regarding its enzyme inhibition kinetics, mechanisms (competitive, non-competitive, etc.), and molecular interactions determined through computational docking simulations for these targets is also unavailable.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The generation of content for the specified sections and subsections would require primary research data that does not currently exist in the published literature for "this compound."

Mechanistic Investigations of Biological Activity in Vitro Focus

Molecular Interactions with Biomolecular Targets

Identification of Key Binding Residues and Interaction Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions)

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For derivatives of benzoic acid, these interactions are primarily governed by non-covalent forces. Studies on similar structures, such as 4-hydroxybenzoic acid (4-HBA) binding to human serum albumin (HSA), have shown that hydrogen bonds and van der Waals forces are the principal drivers of the binding process. nih.gov The negative enthalpy (ΔH) and entropy (ΔS) changes observed in these interactions indicate that the formation of hydrogen bonds is a key stabilizing factor. nih.gov

For 4-(4-Carboxyphenyl)-2-hydroxybenzoic acid, the molecular structure suggests a multi-point interaction with protein binding sites. The key functional groups responsible for these interactions are the two carboxylic acid groups and the phenolic hydroxyl group.

Hydrogen Bonding: The hydroxyl group and the carboxylic acid moieties are excellent hydrogen bond donors and acceptors. They can form strong hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, asparagine, glutamine, and the peptide backbone of a protein.

Electrostatic Interactions: At physiological pH, the carboxylic acid groups are typically deprotonated, carrying a negative charge. This allows for strong electrostatic interactions (salt bridges) with positively charged residues like lysine, arginine, and histidine.

Molecular dynamics and docking simulations on related inhibitors targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) have shown that van der Waals forces, a component of hydrophobic interactions, are the main driving force for the formation of inhibitor-enzyme complexes. nih.gov Key residues identified in such binding pockets often include phenylalanine, which interacts with the aromatic rings of the ligand. nih.gov While direct studies on this compound are not extensively documented, the principles derived from its structural analogues suggest that a combination of these forces dictates its binding specificity and affinity. The presence of two aromatic rings and multiple hydrogen-bonding groups allows for a complex and potentially high-affinity interaction with target proteins.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Correlation of Structural Modifications in Analogues with Enzyme Inhibitory Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzoic acid derivatives, SAR studies have demonstrated that the number and position of hydroxyl groups significantly impact their enzyme inhibitory potency. nih.gov

For instance, in the inhibition of α-amylase, the addition of hydroxyl groups generally enhances inhibitory activity. nih.gov This is attributed to the potential for additional hydrogen bonding with the enzyme's active site. nih.gov Specifically, hydroxylation at the 2-position of the benzoic acid ring has been shown to cause a significant increase in inhibition compared to other positions. nih.gov

When considering analogues of this compound, the following structural features are critical determinants of activity:

Hydroxyl Group Position: The ortho-position of the hydroxyl group relative to a carboxyl group can facilitate intramolecular hydrogen bonding and influence the molecule's conformation and interaction with a target. Its position is critical for chelating metal ions in the active sites of metalloenzymes.

Number of Hydroxyl Groups: Increasing the number of hydroxyl groups on the aromatic rings can enhance antioxidant activity and enzyme inhibition, as seen with compounds like 2,3,4-trihydroxybenzoic acid, which is a potent α-amylase inhibitor. nih.gov

Carboxylic Acid Groups: The presence and position of the two carboxylic acid groups are vital for anchoring the molecule within a binding site through electrostatic interactions.

The table below illustrates the effect of hydroxylation on the inhibitory concentration (IC50) of various benzoic acid derivatives against α-amylase, providing a model for understanding the SAR of this compound.

CompoundSubstitution PatternIC50 against α-Amylase (mM) nih.gov
Benzoic acid-45.25 ± 2.15
4-Hydroxybenzoic acid4-OH25.72 ± 1.33
2,4-Dihydroxybenzoic acid2,4-diOH19.29 ± 1.18
3,4-Dihydroxybenzoic acid3,4-diOH25.36 ± 1.23
2,3,4-Trihydroxybenzoic acid2,3,4-triOH17.30 ± 0.73

Rational Design of Analogues for Modulated or Enhanced Activity

Rational design aims to systematically modify a lead compound to improve its biological activity, selectivity, or pharmacokinetic properties. Based on the SAR principles discussed, several strategies can be proposed for designing analogues of this compound.

Modification of the Biphenyl (B1667301) Core: Introducing substituents such as halogens, alkyl, or methoxy (B1213986) groups onto the phenyl rings can modulate the molecule's hydrophobicity and electronic properties. This can enhance binding to hydrophobic pockets or alter the pKa of the hydroxyl and carboxyl groups, thereby influencing interaction strength.

Alteration of Hydroxyl Group Positions: Synthesizing isomers with the hydroxyl group at different positions on the phenyl ring would help to probe the specific requirements of a target binding site and optimize hydrogen-bonding interactions.

Bioisosteric Replacement: The carboxylic acid groups are crucial for activity but can limit cell permeability. Replacing one or both carboxyl groups with bioisosteres like tetrazoles or squaric acids could maintain the necessary acidic character for binding while improving other properties. openmedscience.com

Conformational Constraint: Introducing bridges between the two phenyl rings could lock the molecule into a specific conformation. This can lead to a significant increase in binding affinity if the constrained conformation matches the bioactive conformation required for the target.

These rational design strategies, guided by computational modeling and SAR data, can lead to the development of novel analogues with enhanced potency and selectivity for specific biological targets. nih.govmdpi.com

Mechanism of In Vitro Antioxidant Activity

Phenolic compounds, including derivatives of benzoic acid, are well-known for their antioxidant properties. nih.gov They can neutralize free radicals through various mechanisms, primarily by donating a hydrogen atom or a single electron. nih.gov

Radical Scavenging Mechanisms (e.g., Hydroxyl Radical Trapping, DPPH Scavenging)

The antioxidant activity of this compound is largely attributable to its phenolic hydroxyl group. The primary mechanism is hydrogen atom transfer (HAT), where the phenolic -OH group donates its hydrogen atom to a free radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.

Common in vitro assays used to evaluate this activity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging: In this assay, the antioxidant reduces the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine. The rate of color change is proportional to the scavenging ability. The potency is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals. bas.bgbanglajol.info

Hydroxyl Radical Trapping: The highly reactive hydroxyl radical (•OH) is generated and the ability of the compound to scavenge it is measured. The presence of the hydroxyl group on the aromatic ring is critical for this activity. banglajol.info

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging: Similar to the DPPH assay, this method measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). bas.bgmdpi.com

The efficiency of radical scavenging by phenolic acids is influenced by the number and position of hydroxyl groups. Dihydroxybenzoic acids, for example, generally exhibit stronger activity than monohydroxy derivatives. nih.gov

AssayGeneral MechanismRole of this compound Structure
DPPH Scavenging bas.bgHydrogen Atom Transfer (HAT) / Single Electron Transfer (SET)The phenolic hydroxyl group donates a hydrogen atom to the DPPH radical.
ABTS Scavenging mdpi.comHydrogen Atom Transfer (HAT) / Single Electron Transfer (SET)The phenolic hydroxyl group reduces the ABTS radical cation.
Hydroxyl Radical Trapping banglajol.infoRadical Adduct Formation / Hydrogen Atom TransferThe aromatic ring and hydroxyl group effectively neutralize the highly reactive hydroxyl radical.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction process where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. mdpi.com Antioxidants can inhibit this process by scavenging the chain-carrying peroxyl radicals (ROO•).

The mechanism involves the antioxidant (ArOH) donating a hydrogen atom to the peroxyl radical, thus terminating the chain reaction: ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical (ArO•) is relatively stable and less likely to propagate the oxidative chain. The effectiveness of an antioxidant in inhibiting lipid peroxidation depends on its ability to compete with the lipid substrate for the peroxyl radicals. mdpi.com In vitro assays for lipid peroxidation inhibition often utilize liposomes or other lipid-rich systems exposed to a radical initiator, measuring the formation of peroxidation products like malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE). mdpi.comnih.gov The phenolic structure of this compound makes it a potential inhibitor of this damaging process.

Exploration of Other In Vitro Biological Mechanisms (e.g., Antimicrobial, Antifeedant)

While comprehensive studies detailing the specific antimicrobial and antifeedant activities of this compound are not extensively available in the public domain, the biological activities of its structural components—biphenyls and hydroxybenzoic acids—have been the subject of various research endeavors. These studies provide a foundational understanding of the potential mechanisms that this compound might exhibit.

Biphenyl derivatives are known to possess a wide spectrum of biological activities, including antimicrobial properties. researchgate.netijsdr.org The core biphenyl structure is a key feature in many compounds that have demonstrated antibacterial and antifungal efficacy. researchgate.net Research into various biphenyl derivatives has shown that they can act against a range of pathogens. ijsdr.org Similarly, hydroxybenzoic acids and their derivatives are recognized for their antimicrobial capabilities. ijpbp.comdergipark.org.trglobalresearchonline.net For instance, 4-hydroxybenzoic acid has been shown to inhibit the growth of various Gram-positive and some Gram-negative bacteria. nih.gov The antimicrobial efficacy of these compounds is often attributed to their chemical structure, which can interfere with microbial cell processes. dergipark.org.tr

The escalating issue of antibiotic-resistant bacteria has spurred research into novel antimicrobial agents, with biphenyl and its derivatives being among the investigated compounds. nih.govnih.gov Studies on synthesized biphenyl derivatives have identified compounds with potent inhibitory activities against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Given that this compound is a biphenyl derivative containing hydroxybenzoic acid moieties, it is plausible that it could exhibit antimicrobial properties. However, without specific experimental data from in vitro assays such as agar (B569324) well diffusion or minimum inhibitory concentration (MIC) tests for this particular compound, its antimicrobial profile remains speculative.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative Analysis

General chromatographic principles are widely applied to the analysis of aromatic acids and phenolic compounds. nih.govunipi.it However, detailed methods specifically developed and validated for "4-(4-Carboxyphenyl)-2-hydroxybenzoic acid" are not documented in the available literature.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Compound Quantification

No specific HPLC methods detailing the development and validation parameters for the quantification of "this compound" have been found. For related but structurally simpler compounds like 4-hydroxybenzoic acid, reversed-phase HPLC methods are common, often utilizing C18 columns with mobile phases consisting of acidified water and an organic solvent like acetonitrile. longdom.orglongdom.org Validation of such methods typically involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.org Without experimental data for "this compound," a specific validated method cannot be presented.

Optimization of Separation Parameters (e.g., Mobile Phase Composition, Column Chemistry, Gradient Elution)

There is no available research detailing the optimization of separation parameters for "this compound." The optimization for a dicarboxylic acid of this nature would theoretically involve adjusting mobile phase pH to control the ionization state of the two carboxyl groups and the phenolic hydroxyl group, thereby influencing retention on a reversed-phase column. The choice of column chemistry (e.g., C18, phenyl-hexyl) and the gradient elution program would be critical to achieving adequate resolution from potential impurities or other components in a mixture. nih.govunipi.it However, no specific studies or resulting data tables for this compound are available.

Coupling with Advanced Detection Methods (e.g., UV, Mass Spectrometry)

While HPLC systems are frequently coupled with UV-Vis diode array detectors (DAD) or mass spectrometry (MS) for the analysis of phenolic and carboxylic acids, no specific applications of HPLC-UV or HPLC-MS for "this compound" are described in the literature. nih.govvu.edu.au An HPLC-MS method would likely utilize electrospray ionization (ESI) in negative mode to detect the deprotonated molecular ion, providing high sensitivity and selectivity. Tandem MS (MS/MS) could further be used for structural confirmation.

Electrochemical Methods for Mechanistic and Quantitative Studies

Electrochemical methods are powerful tools for studying redox-active molecules. The phenolic hydroxyl group in "this compound" suggests it would be electrochemically active. However, specific studies applying these techniques to this compound have not been found.

Voltammetric Techniques for Reaction Monitoring and Product Quantification (e.g., in Antioxidant Capacity Determination)

No voltammetric studies, such as cyclic voltammetry or differential pulse voltammetry, have been published for "this compound." Such studies would be necessary to determine its oxidation potential and to develop methods for monitoring its reactions or quantifying its antioxidant capacity. The electrochemical reduction of dicarboxylic acids has been explored in general contexts, but specific data for this aromatic derivative is absent. nanoge.org

Development of Electrochemical Sensors for Compound Detection

The development of electrochemical sensors is a growing field, with sensors being designed for various organic molecules, including aromatic acids. mdpi.comrsc.org These often involve modifying electrode surfaces to enhance sensitivity and selectivity. There are no reports on the design, fabrication, or application of an electrochemical sensor specifically for the detection of "this compound."

Future Directions and Emerging Research Avenues for 4 4 Carboxyphenyl 2 Hydroxybenzoic Acid

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted biphenyl (B1667301) dicarboxylic acids is crucial for their application. While traditional methods exist, future research is increasingly focused on developing more efficient, scalable, and environmentally benign synthetic routes.

Modern synthetic strategies for biphenyl structures heavily rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org Future work will likely adapt these methods for the specific synthesis of 4-(4-Carboxyphenyl)-2-hydroxybenzoic acid, optimizing reaction conditions to maximize yield and purity.

A significant emerging trend is the development of "green" synthetic protocols. Research into sustainable chemistry has demonstrated the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling using a water-soluble fullerene-supported palladium nanocatalyst. researchgate.net This approach allows the reaction to proceed in pure water at room temperature, drastically reducing the reliance on volatile and often toxic organic solvents. researchgate.net Another avenue for sustainability involves the use of bio-derived starting materials. For instance, processes are being developed for the scalable production of biphenyl-4,4'-dicarboxylic acid from bio-derived 4,4'-dimethylbiphenyl, which presents a model for future sustainable pathways for other biphenyl derivatives. acs.org

Table 1: Comparison of Synthetic Pathways for Biphenyl Carboxylic Acids
Synthetic MethodTypical CatalystSolventKey AdvantagesFuture Research Focus
Traditional Suzuki-Miyaura CouplingHomogeneous Pd complexes (e.g., Pd(PPh₃)₄)Organic (Toluene, Dioxane)High yields, good functional group toleranceImproving catalyst recovery and reducing solvent waste
Friedel-Crafts AcylationLewis Acids (e.g., AlCl₃)Organic (CS₂, Nitrobenzene)Builds complexity from simple biphenylMinimizing catalyst waste, improving regioselectivity
Sustainable Suzuki-Miyaura CouplingWater-soluble Pd nanocatalystWaterEnvironmentally benign, mild conditions, catalyst recyclability researchgate.netBroadening substrate scope, long-term catalyst stability
Bio-Derived Feedstock OxidationHomogeneous Co/Mn catalystsAcetic AcidUses renewable starting materials, scalable acs.orgAdapting for more complex functionalized biphenyls

Exploration of New Material Science Applications (e.g., in Sensing, Optoelectronics, Energy Storage)

The unique structure of this compound—a rigid, functionalized ditopic linker—makes it an exceptionally promising building block for advanced materials.

A primary area of research is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.govcd-bioparticles.net The carboxylic acid groups can coordinate with metal ions to form robust, porous architectures, while the hydroxyl group can add further functionality to the pore interiors or act as an additional coordination site. nih.gov MOFs constructed from similar hydroxy-functionalized biphenyl-dicarboxylate linkers have shown significant promise in applications like selective gas storage and separation, particularly for CO2 capture. evitachem.comgoogle.com

In the realm of energy storage , related biphenyl dicarboxylic acids have been used to create nickel-based MOFs that function as high-performance supercapacitor electrodes. nih.gov These materials leverage the high surface area and tunable pore structure of MOFs to achieve high specific capacitance and good cycling stability. nih.gov Future research will likely explore the use of this compound to create novel MOFs for next-generation batteries and supercapacitors.

Furthermore, this compound is a candidate for creating high-performance polymers, such as wholly aromatic polyesters. nbinno.comsemanticscholar.org The rigidity of the biphenyl unit can impart high thermal stability and mechanical strength, leading to materials suitable for electronics and aerospace applications. nbinno.com The meta-position of one carboxyl group relative to the biphenyl linkage can influence the polymer's properties, potentially creating amorphous materials with high glass transition temperatures. semanticscholar.orgnih.gov

Table 2: Potential Material Science Applications
Application AreaMaterial TypeRole of the CompoundKey Properties & Research Goals
Gas Storage/SeparationMetal-Organic Framework (MOF)Organic Linker/LigandHigh porosity, selective CO₂ adsorption, thermal stability evitachem.com
Energy StorageMOF-based Supercapacitor ElectrodeOrganic LinkerHigh surface area, tunable pore size for ion transport, high specific capacitance nih.gov
High-Performance PlasticsAromatic CopolyesterMonomerHigh thermal stability (decomposition > 450 °C), high glass transition temperature nih.gov
Advanced CatalysisCovalent Organic Framework (COF)MonomerPorous crystalline structure, defined catalytic sites for reactions like electrocatalysis ossila.com

Deepening Mechanistic Understanding of Biological Interactions and Pathways

While extensive research into the biological activities of this compound has not yet been reported, its chemical structure suggests several promising avenues for pharmacological investigation. Biphenyl-containing molecules are prevalent in medicinal chemistry, exhibiting a wide range of activities. researchgate.netresearchgate.net

The molecule contains a 2-hydroxybenzoic acid moiety, which is the core structure of salicylic (B10762653) acid. This feature suggests a potential for anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways. Furthermore, various substituted biphenyl carboxylic acids have been investigated as inhibitors for specific enzymes, such as steroid 5α-reductase, which is relevant in prostate diseases. nih.gov Other related dicarboxylic acid derivatives have been studied as inhibitors of vesicular glutamate (B1630785) transport, indicating potential applications in neuroscience. nih.gov

Future research should focus on screening this compound against various biological targets. Mechanistic studies would involve identifying specific protein interactions and elucidating the downstream effects on cellular signaling pathways. Given the activities of related compounds, initial investigations could target pathways involved in inflammation, cancer cell proliferation, and neurological processes.

Integration of Advanced Experimental Techniques with Multiscale Computational Modeling

To accelerate the discovery and optimization of applications for this compound, a synergistic approach combining advanced experimental characterization with sophisticated computational modeling is essential.

Computational modeling , particularly Density Functional Theory (DFT), can predict the molecule's geometric and electronic properties, vibrational spectra (FTIR), and NMR chemical shifts. researchgate.netresearchgate.net These theoretical calculations can be directly compared with experimental data from techniques like X-ray diffraction, FTIR, and 2D NMR spectroscopy to confirm the structure and purity of synthesized compounds and derived materials like polymers. nih.gov

For material science applications, multiscale modeling can bridge the gap between molecular properties and bulk material performance. For example, Quantum Mechanics/Molecular Mechanics (QM/MM) methods could model the interaction of a gas molecule within a MOF pore built from this linker. Molecular dynamics simulations can predict the mechanical and thermal properties of polymers derived from it.

In pharmacology, computational tools are invaluable. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to rationalize the structural features required for biological activity and guide the design of more potent derivatives. birmingham.ac.ukresearchgate.net Molecular docking simulations can predict how the compound might bind to the active site of a target protein, providing insights into its mechanism of action and helping to prioritize experimental screening efforts.

Table 3: Application of Computational Modeling Techniques
Computational MethodInformation ProvidedApplication AreaComplementary Experimental Technique
Density Functional Theory (DFT)Optimized geometry, electronic structure, IR/NMR spectra researchgate.neteurjchem.comSynthesis, Materials ScienceX-ray Crystallography, FTIR, NMR nih.gov
Molecular Dynamics (MD)Bulk material properties (mechanical, thermal), conformational analysisPolymer ScienceDynamic Mechanical Analysis (DMA), Thermogravimetric Analysis (TGA)
Molecular DockingBinding affinity and mode to a biological target PharmacologyEnzyme inhibition assays, in-vitro screening
3D-QSARCorrelation of structure with biological activity birmingham.ac.ukresearchgate.netDrug DesignStructure-Activity Relationship (SAR) studies

Role in Advanced Catalysis and Sustainable Chemical Processes

The ability of this compound to act as a ligand in the formation of MOFs and COFs opens up significant opportunities in advanced catalysis. When these frameworks are constructed, the organic linker can either be a passive structural component or an active participant in the catalytic cycle.

The functional groups on the linker can be used to anchor catalytic metal species. For example, MOFs built with related linkers have been used as catalysts for the oxidation of cyclohexane. alfa-chemistry.com The defined, crystalline pore structure of these materials can lead to high selectivity and stability compared to traditional homogeneous catalysts.

A particularly exciting future direction is in electrocatalysis for sustainable chemical processes. COFs synthesized from a structurally similar building block, 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, have been shown to be effective platforms for bimetallic electrocatalysts for the oxygen evolution reaction (OER), a critical step in water splitting to produce hydrogen fuel. ossila.com By designing MOFs or COFs with this compound, it may be possible to create highly active and durable catalysts for a range of sustainable processes, including CO2 reduction and biomass conversion. The hydrothermal synthesis methods often used for these materials, which employ water as a solvent, further enhance their green credentials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-carboxyphenyl)-2-hydroxybenzoic acid, and how can purity be optimized during preparation?

  • Methodology :

  • Stepwise Synthesis : Begin with coupling reactions (e.g., Suzuki-Miyaura for biphenyl formation) followed by regioselective carboxylation. Use intermediates like 4-biphenylcarboxylic acid derivatives for structural control .
  • Purification : Employ preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target compound. Confirm purity via LC-MS (>95% by area normalization) .
  • Characterization : Validate structure using 1H^1H- and 13C^{13}C-NMR (DMSO-d₆, 500 MHz) to resolve aromatic protons and carboxyl groups. IR spectroscopy (ATR mode) can confirm hydroxyl (3200–3500 cm1^{-1}) and carboxylic acid (1700 cm1^{-1}) functionalities .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point) for this compound?

  • Methodology :

  • Experimental Validation : Determine melting point via differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. Compare with literature values (e.g., 220–225°C for analogous biphenylcarboxylic acids) .
  • Computational Cross-Check : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) to predict thermal stability and compare with experimental data .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during synthesis. Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize accidental spills with sodium bicarbonate and collect in hazardous waste containers. Avoid aqueous drainage due to potential environmental persistence .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Electron Localization Function (ELF) : Map ELF using Multiwfn software to visualize charge distribution and hydrogen-bonding propensity, critical for understanding supramolecular assembly .

Q. What strategies can resolve solubility challenges in aqueous and organic solvents for pharmacokinetic studies?

  • Methodology :

  • Co-Solvent Systems : Test dimethyl sulfoxide (DMSO) or ethanol/water mixtures (e.g., 30% v/v) for enhanced solubility. Monitor stability via UV-Vis spectroscopy at λ = 270 nm .
  • Salt Formation : React with sodium hydroxide to generate a water-soluble carboxylate salt. Characterize solubility via shake-flask method and HPLC quantification .

Q. How can researchers investigate the compound’s potential as a LIN28–let-7 interaction inhibitor for anticancer applications?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize LIN28 on a CM5 chip and measure binding affinity (KdK_d) with the compound at concentrations 1–100 µM .
  • Cell-Based Assays : Treat LIN28-overexpressing cancer cells (e.g., HEK293) and quantify let-7 miRNA levels via qRT-PCR. Use IC₅₀ values to assess potency .

Q. What approaches are recommended for assessing in vitro metabolic stability and cytochrome P450 interactions?

  • Methodology :

  • Microsomal Incubation : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to quantify inhibition percentages at 10 µM compound concentration .

Data Contradiction & Gap Analysis

Q. How should researchers address the lack of toxicity data for this compound?

  • Methodology :

  • Read-Across Assessment : Compare with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) using OECD guidelines. Prioritize analogs with shared functional groups (carboxyl, hydroxyl) and metabolic pathways .
  • In Silico Prediction : Use QSAR tools like ProTox-II to estimate acute toxicity (LD₅₀) and mutagenicity .

Q. What experimental designs can validate conflicting reports on the compound’s stability under acidic conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to 0.1 M HCl at 40°C for 24 hours. Analyze degradation products via UPLC-QTOF and identify major fragments (e.g., decarboxylated derivatives) .
  • pH-Solubility Profiling : Measure solubility across pH 1–7 using potentiometric titration (e.g., Sirius T3 instrument) .

Tables for Key Data

Property Value/Method Source
Melting Point (DSC)220–225°C (analog-based)
HPLC Purity>95% (C18, 0.1% TFA)
Predicted LogP (DFT)2.1 ± 0.3
Solubility in DMSO15 mg/mL (25°C)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Carboxyphenyl)-2-hydroxybenzoic acid
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4-(4-Carboxyphenyl)-2-hydroxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.